Almitrine

説明

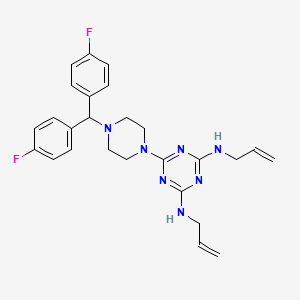

Structure

3D Structure

特性

IUPAC Name |

6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29F2N7/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDOVFRMEYHSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29F2N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29608-49-9 (dimesylate) | |

| Record name | Almitrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027469530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4057899 | |

| Record name | Almitrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Almitrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015499 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.44e-02 g/L | |

| Record name | Almitrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015499 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27469-53-0 | |

| Record name | Almitrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27469-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Almitrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027469530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almitrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01430 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Almitrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Almitrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALMITRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A1222NBG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Almitrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015499 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Almitrine's Mechanism of Action on Carotid Body Chemoreceptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almitrine is a piperazine (B1678402) derivative that acts as a potent peripheral chemoreceptor agonist, primarily targeting the carotid bodies. This action leads to an increase in respiratory drive, making it a therapeutic agent for conditions associated with hypoxemia. This technical guide provides a detailed examination of the molecular mechanisms underlying this compound's effects on the carotid body chemoreceptors, with a focus on its interaction with ion channels, neurotransmitter release, and potential signaling pathways.

Core Mechanism: Inhibition of Ca2+-activated K+ Channels and Glomus Cell Depolarization

The primary mechanism of action of this compound on carotid body chemoreceptors involves the inhibition of specific potassium channels in the chemosensory glomus cells. This inhibition leads to membrane depolarization, activation of voltage-gated calcium channels, and subsequent neurotransmitter release, ultimately increasing the firing rate of the carotid sinus nerve.

Quantitative Data on this compound's Effect on Ion Channels

| Parameter | Value | Cell Type | Reference |

| IC50 for inhibition of high-conductance Ca2+-dependent K+ channels | 0.22 µM | Rat chemoreceptor cells | [1] |

| Conductance of the inhibited K+ channel | 152 ± 13 pS | Rat chemoreceptor cells | [1] |

| Effect on other ion channels (voltage-dependent K+, Ca2+, or Na+ currents) | No effect at concentrations up to 10 µM | Rat and rabbit chemoreceptor cells | [1] |

Signaling Pathway of this compound-Induced Glomus Cell Excitation

The following diagram illustrates the established signaling cascade initiated by this compound in carotid body glomus cells.

Modulation of Neurotransmitter Release

This compound's stimulation of carotid body chemoreceptors is manifested by an increase in the release of excitatory neurotransmitters from glomus cells.

Quantitative Data on this compound-Induced Catecholamine Release

| This compound Concentration | Effect on 3H-Catecholamine Release (Resting) | Animal Model | Reference |

| 0.3 µM | Increase | Rabbit | [2] |

| 1.5 µM | Increase | Rabbit | [2] |

| 3.0 µM | Augmentation of release elicited by hypoxia, high K+, and veratridine | Rabbit | [2] |

| This compound Treatment | Effect on Dopamine (DA) Content | Effect on DA Utilization Rate | Animal Model | Reference |

| 5 mg/kg ip (acute) | 34% reduction after 30 min | Not specified | Rat | [3] |

| 5 mg/kg ip (15 days) | 55% reduction | 98% reduction | Rat | [3] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording from Isolated Glomus Cells

This protocol is adapted from methodologies described for studying ion channels in carotid body chemoreceptor cells.[1]

1. Cell Isolation:

- Carotid bodies are excised from anesthetized rats or rabbits.

- The tissue is minced and incubated in a solution containing collagenase and trypsin to dissociate the cells.

- Glomus cells are identified morphologically for recording.

2. Electrophysiological Recording:

- Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

- The external solution (bath) typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4.

- The internal solution (pipette) typically contains (in mM): KCl, MgCl2, EGTA, HEPES, and ATP, with pH adjusted to 7.2.

- To study Ca2+-dependent K+ currents, specific voltage protocols are applied, and the resulting currents are recorded before and after the application of this compound at various concentrations.

In Vitro Catecholamine Release Assay

This protocol is based on studies measuring neurotransmitter release from the carotid body.[2]

1. Carotid Body Preparation:

- Carotid bodies are isolated from rabbits.

- The preparations are incubated with a radiolabeled precursor, such as [3H]-tyrosine, to label the catecholamine stores.

2. Stimulation and Superfusion:

- The labeled carotid bodies are placed in a superfusion chamber and continuously perfused with a balanced salt solution equilibrated with 95% O2/5% CO2 (normoxia).

- This compound is added to the superfusion medium at desired concentrations.

- Fractions of the superfusate are collected at regular intervals to measure the released [3H]-catecholamines.

- Stimulation with hypoxia (e.g., 7% O2) or high potassium can be performed in the presence or absence of this compound.

3. Quantification:

- The radioactivity in the collected fractions is measured using liquid scintillation counting.

- The amount of released [3H]-catecholamines is expressed as a percentage of the total tissue content.

Advanced Signaling Considerations: Unexplored Territories

While the primary mechanism of this compound action on ion channels is well-established, its potential interaction with other signaling pathways known to be crucial in hypoxic chemotransduction remains an area for further investigation.

Mitochondrial Involvement, Reactive Oxygen Species (ROS), and AMP-activated Protein Kinase (AMPK)

The general model of hypoxic chemotransduction in the carotid body involves mitochondrial signaling, the generation of reactive oxygen species (ROS), and the activation of AMP-activated protein kinase (AMPK) as key upstream events. However, direct evidence for the involvement of these pathways in the mechanism of action of this compound is currently lacking in the scientific literature.

One study found that this compound did not modify the release of catecholamines induced by the mitochondrial uncoupler dinitrophenol, suggesting that its action may be independent of direct interference with mitochondrial energy production.[2] While another study on diaphragm muscle suggested a possible antioxidant effect of this compound, this has not been demonstrated in the context of the carotid body.

The following diagram represents a hypothetical workflow for investigating the potential role of these advanced signaling pathways in this compound's mechanism of action.

Conclusion

The primary and well-documented mechanism of action of this compound on carotid body chemoreceptors is the selective inhibition of high-conductance Ca2+-activated K+ channels in glomus cells. This leads to membrane depolarization, Ca2+ influx, and the release of excitatory neurotransmitters, thereby stimulating the afferent carotid sinus nerve. While the involvement of other key signaling pathways in hypoxic sensing, such as those involving mitochondria, ROS, and AMPK, is plausible, their specific modulation by this compound remains to be elucidated. Further research in these areas will provide a more complete understanding of the pharmacology of this important respiratory stimulant.

References

- 1. Effects of this compound bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on the release of catecholamines from the rabbit carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of this compound on dopaminergic activity of rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]

Almitrine Bismesylate: A Comprehensive Technical Guide on its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almitrine bismesylate is a respiratory stimulant that acts as a peripheral chemoreceptor agonist, primarily used in the management of chronic obstructive pulmonary disease (COPD) with hypoxemia. This technical guide provides an in-depth analysis of the pharmacokinetic profile and bioavailability of this compound bismesylate. It consolidates data from various clinical studies to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The guide details the absorption, distribution, metabolism, and excretion of the drug, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Introduction

This compound bismesylate enhances respiration by increasing the sensitivity of peripheral chemoreceptors in the carotid bodies to oxygen levels in the blood.[1][2] This mechanism leads to an increased respiratory drive, improving arterial oxygen tension (PaO2) and decreasing arterial carbon dioxide tension (PaCO2) in patients with chronic respiratory insufficiency.[3][4] A thorough understanding of its pharmacokinetic properties is crucial for optimizing therapeutic regimens and ensuring patient safety.

Pharmacokinetic Profile

The pharmacokinetics of this compound bismesylate have been studied in various populations, including healthy volunteers, patients with COPD, and individuals with renal or hepatic impairment.

Absorption

Following oral administration, this compound bismesylate is rapidly absorbed from the gastrointestinal tract.[5] Studies in healthy volunteers using an intubation technique have shown that this compound is not absorbed or metabolized in the stomach.[6] The primary site of absorption appears to be the duodenum, where approximately 37% of the drug that leaves the stomach is absorbed.[6] The presence of food can influence absorption, and the drug's plasma concentration-time profile often mirrors the rate of gastric emptying.[6]

Bioavailability

The overall oral bioavailability of this compound bismesylate in healthy subjects is approximately 70%.[5]

Distribution

This compound bismesylate exhibits extensive distribution throughout the body tissues, which is reflected by its large apparent volume of distribution.[5] It is highly bound to plasma proteins, with a binding rate of approximately 99%.[5]

Metabolism

The liver is the primary site of this compound metabolism.[5] The major metabolic pathways involve degradation of the piperazine (B1678402) ring and hydroxylation. The main metabolites identified are tetrahydroxyl, mono-deallyl, di-deallyl, and detriazinyl derivatives, all of which are pharmacologically inactive.[5] The metabolism of this compound does not appear to be significantly affected by the genetic polymorphism of the debrisoquine/sparteine type.[7] Furthermore, this compound does not seem to significantly alter the activity of hepatic drug-metabolizing enzymes, as indicated by studies with antipyrine.[8]

Excretion

The metabolites of this compound are predominantly excreted through the bile.[5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound bismesylate from various studies.

Table 1: Pharmacokinetic Parameters of this compound Bismesylate in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability | ~70% | [5] |

| Tmax (Time to Peak Plasma Concentration) | 1.8 ± 0.4 hours | [9] |

| Elimination Half-Life (t½) | 45 - 50 hours | [5] |

| Volume of Distribution (Vd) | ~15 L/kg | [5] |

| Plasma Clearance | 4 mL/min/kg | [5] |

| Protein Binding | ~99% | [5] |

Table 2: Pharmacokinetic Parameters of this compound Bismesylate in Specific Patient Populations

| Population | Parameter | Value | Reference |

| COPD Patients | Elimination Half-Life (t½) | 116 - 140 hours | [10][11] |

| Pharmacokinetic profile | Close to that of healthy volunteers | [12] | |

| Patients with Renal Impairment | Plasma Clearance | Not significantly different from healthy subjects | [5][12] |

| Patients with Hepatic Impairment | Absorption | Normal, reduced, or delayed (more variable) | [5][12] |

| Infants (with Bronchopulmonary Dysplasia) | Tmax | 1 - 3 hours | [13][14] |

| Cmax (Maximum Plasma Concentration) | 173 ± 44 ng/mL (after a single 1.5 mg/kg dose) | [13][14] | |

| Plasma Clearance | 21.9 ± 6.6 mL/min | [13][14] | |

| Volume of Distribution (Vd) | 18.7 ± 2.1 L/kg | [13][14] |

Experimental Protocols

The data presented in this guide are derived from clinical pharmacokinetic studies. A generalized methodology for these studies is outlined below.

Study Design

Most studies employ a standard pharmacokinetic study design. For single-dose studies in COPD patients, a randomized, double-blind, placebo-controlled crossover design is often used, where patients receive different single oral doses of this compound bismesylate (e.g., 50 mg, 100 mg, 150 mg) and a placebo at set intervals.[10][11] For multiple-dose studies, subjects receive a fixed dose (e.g., 50 mg twice daily) for a specified period to achieve steady-state concentrations.[5]

Subject Population

Studies have been conducted in healthy adult volunteers and various patient populations, including those with stable hypoxemic COPD, renal insufficiency, hepatic insufficiency, and infants with bronchopulmonary dysplasia.[5][9][10][11][12][13][14]

Drug Administration and Sample Collection

This compound bismesylate is typically administered orally in tablet form.[5] Blood samples are collected at predetermined time points before and after drug administration. Plasma is separated from the blood samples for the analysis of this compound concentrations.

Analytical Method

Plasma concentrations of this compound are typically determined using a sensitive and specific gas chromatography method with a thermoionic nitrogen detector.[9][12]

Pharmacokinetic Analysis

Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination half-life, volume of distribution, and clearance are calculated from the plasma concentration-time data using standard non-compartmental or compartmental analysis methods.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound Bismesylate.

Experimental Workflow for a Pharmacokinetic Study

Caption: Generalized workflow for a clinical pharmacokinetic study.

Metabolic Pathway of this compound

Caption: Primary metabolic pathways of this compound.

Conclusion

This compound bismesylate exhibits a pharmacokinetic profile characterized by rapid oral absorption, high bioavailability, extensive tissue distribution, and a long elimination half-life. Metabolism is primarily hepatic, leading to inactive metabolites that are excreted in the bile. While the pharmacokinetics are consistent in patients with COPD and those with renal impairment, they can be more variable in individuals with hepatic dysfunction. The provided data and methodologies offer a valuable resource for further research and development involving this compound bismesylate.

References

- 1. What is the mechanism of this compound Bismesylate? [synapse.patsnap.com]

- 2. This compound | C26H29F2N7 | CID 33887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound bismesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Double-blind placebo controlled clinical trial of this compound bismesylate in patients with chronic respiratory insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Clinical pharmacokinetics of this compound dimesylate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound bismesylate disposition in the human digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of this compound in extensive and poor metabolisers of debrisoquine/sparteine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacodynamic and pharmacokinetic interactions of this compound bismesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound in healthy volunteers and patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. Dose-response and pharmacokinetic study with this compound bismesylate after single oral administrations in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of this compound bismesylate: studies in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study of the pharmacokinetics and pharmacodynamic activity of this compound bismesylate in infants during the recovery phase following bronchopulmonary dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

The Structure-Activity Relationship of Almitrine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almitrine, a piperazine- and triazine-based derivative, is a potent respiratory stimulant that primarily acts on peripheral chemoreceptors in the carotid bodies to increase ventilation. Its unique mechanism of action, which enhances the ventilatory response to hypoxia, has made it a subject of interest for treating conditions such as chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives. It summarizes the available quantitative and qualitative data, details relevant experimental protocols for synthesis and biological evaluation, and visually represents the key signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel respiratory stimulants.

Introduction

This compound bismesylate is a unique respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies.[1][2] Unlike traditional central-acting respiratory stimulants, this compound offers the advantages of oral activity, a prolonged duration of effect, and a more favorable side-effect profile.[1] It has been shown to increase arterial oxygen tension (PaO2) while decreasing arterial carbon dioxide tension (PaCO2) in patients with COPD, both at rest and during exercise.[1] This effect is achieved through increased ventilation and improved ventilation/perfusion matching.[1][3]

The core structure of this compound comprises three key moieties: a di-allyl-amino-triazine group, a piperazine (B1678402) nucleus, and a bis(p-fluorophenyl)methyl (bisparafluorobenzydryl) component.[4] Understanding the contribution of each of these structural features to the overall pharmacological activity is crucial for the rational design of novel, more potent, and safer derivatives.

Structure-Activity Relationship (SAR)

Qualitative SAR

The this compound molecule can be deconstructed into three key components, each contributing to its overall pharmacological profile[4]:

-

Di-allyl-amino-triazine Moiety : This part of the molecule is considered the primary inducer of the gasometric and ventilatory effects. The allylamino groups are crucial for the agonistic activity at the peripheral chemoreceptors.

-

Piperazine Nucleus : The central piperazine ring is mainly responsible for the dissociation between the ventilatory and gasometric effects, as well as the pharmacokinetics of the drug. Modifications to this ring can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

-

Bis(p-fluorophenyl)methyl Component : This bulky, lipophilic group acts as a modulator of the intensity of the gasometric effects. The para-fluoro substitutions on the phenyl rings are thought to influence the binding affinity and potency of the compound.

Quantitative Data

While a comprehensive table of this compound derivatives with their corresponding respiratory stimulant activities is not available in the literature, some quantitative data for this compound and a limited number of analogs have been reported.

| Compound/Derivative | Biological Activity | Measurement | Species/System | Reference |

| This compound | Inhibition of high-conductance Ca2+-dependent K+ channel | IC50: 0.22 µM | Rat carotid body chemoreceptor cells | (Not explicitly found in provided results) |

| This compound | Increased ventilation | Effective dose: >100 µg/kg (i.v.) | Anesthetized dog | [4] |

| This compound | Increased ventilation | Maximal effects: 0.5-1 mg/kg (infusion) | Anesthetized rats | [5] |

| This compound | Increased resting release of ³H-catecholamines | Effective concentrations: 0.3 and 1.5 x 10⁻⁶ M | In vitro rabbit carotid body | [6] |

| S9581 (water-soluble analogue) | Increased ventilation (Ve) | 34% increase in control rats, 20% in chronically hypoxic rats | Rats | (Not explicitly found in provided results) |

Note: The lack of a comprehensive public dataset on the quantitative SAR of a series of this compound derivatives represents a significant gap in the literature and a potential area for future research.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported for related triazine and piperazine compounds.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through a convergent strategy, involving the preparation of the key triazine and piperazine intermediates followed by their coupling.

3.1.1. Synthesis of the Substituted Triazine Moiety

A common starting material for the synthesis of the triazine core is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Stepwise nucleophilic substitution of the chlorine atoms allows for the introduction of the desired amine functionalities.

-

Step 1: First Amination: Cyanuric chloride is reacted with a primary or secondary amine (e.g., diallylamine) in the presence of a base (e.g., diisopropylethylamine) at low temperatures (e.g., 0-5 °C) to yield the monosubstituted triazine.

-

Step 2: Second Amination: The resulting dichlorotriazine is then reacted with another amine under slightly more forcing conditions to afford the disubstituted triazine.

3.1.2. Synthesis of the Substituted Piperazine Moiety

The bis(p-fluorophenyl)methyl piperazine intermediate can be synthesized by reacting piperazine with bis(4-fluorophenyl)methyl bromide in a suitable solvent with a base.

3.1.3. Final Coupling

The final this compound derivative is obtained by the nucleophilic substitution of the remaining chlorine atom on the triazine core with the synthesized piperazine derivative. This reaction is typically carried out at elevated temperatures in a high-boiling point solvent.

Biological Evaluation

3.2.1. In Vitro Assay: Carotid Body Chemoreceptor Activity

The primary mechanism of action of this compound is the stimulation of peripheral chemoreceptors. The activity of novel derivatives can be assessed by measuring their effect on the carotid sinus nerve activity in an in vitro preparation.

-

Preparation: The carotid bifurcations are dissected from an anesthetized animal (e.g., rabbit or rat) and placed in a superfusion chamber. The chamber is continuously perfused with a physiological salt solution equilibrated with a specific gas mixture (e.g., 95% O2, 5% CO2 for normoxia; or a hypoxic mixture).

-

Recording: The carotid sinus nerve is isolated and placed on a pair of recording electrodes. The nerve activity (action potentials) is amplified, filtered, and recorded using a data acquisition system.

-

Drug Application: The this compound derivative is dissolved in a suitable vehicle and added to the superfusion medium at various concentrations.

-

Data Analysis: The change in nerve firing frequency in response to the drug is quantified and compared to the baseline activity and the response to a known stimulus (e.g., hypoxia or a chemical stimulant like sodium cyanide).

3.2.2. In Vivo Assay: Ventilatory Response

The overall effect of an this compound derivative on respiration can be evaluated in anesthetized, spontaneously breathing animals.

-

Animal Preparation: An animal (e.g., rat or dog) is anesthetized, and a tracheal cannula is inserted to monitor respiration. Arterial and venous catheters are placed for blood sampling and drug administration, respectively.

-

Measurement of Ventilation: Ventilation can be measured using a whole-body plethysmograph, which records changes in pressure associated with breathing, or by integrating the airflow signal from a pneumotachograph connected to the tracheal cannula.

-

Drug Administration: The this compound derivative is administered intravenously or orally at different doses.

-

Data Analysis: The changes in tidal volume, respiratory frequency, and minute ventilation are recorded and analyzed. Arterial blood gas analysis (PaO2 and PaCO2) is also performed to assess the effect on gas exchange.

Signaling Pathways

The precise molecular mechanism of action of this compound is not fully elucidated, but it is known to involve the modulation of ion channels and neurotransmitter release in the chemoreceptor cells of the carotid body.

Caption: this compound's proposed signaling pathway in carotid body chemoreceptor cells.

This compound is believed to inhibit a high-conductance, calcium-dependent potassium (K+) channel in the glomus cells of the carotid body. This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium (Ca2+) channels. The resulting influx of Ca2+ triggers the release of neurotransmitters, such as ATP and acetylcholine, which then stimulate the afferent nerve fibers of the carotid sinus nerve. This increased nerve activity signals the respiratory centers in the brainstem to increase the rate and depth of breathing.

Caption: A typical experimental workflow for the development of new this compound derivatives.

Conclusion

The structure-activity relationship of this compound reveals a well-defined pharmacophore where the di-allyl-amino-triazine moiety is essential for activity, the piperazine ring governs the pharmacokinetic profile, and the bis(p-fluorophenyl)methyl group modulates potency. While quantitative SAR data for a broad range of derivatives is limited, the available information provides a solid foundation for the design of novel respiratory stimulants. The experimental protocols outlined in this guide offer a starting point for the synthesis and evaluation of such compounds. Further research, particularly focused on generating comprehensive quantitative SAR data, is warranted to fully exploit the therapeutic potential of this class of molecules and to develop next-generation respiratory stimulants with improved efficacy and safety profiles.

References

- 1. ctppc.org [ctppc.org]

- 2. This compound bismesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improvement in ventilation-perfusion matching by this compound in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound bismesylate: pharmacological review and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Respiratory stimulation by this compound during acute or chronic hypoxia/hypercapnia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on the release of catecholamines from the rabbit carotid body in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Almitrine: A Comprehensive Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almitrine is a respiratory stimulant that has been investigated for its potential therapeutic effects in respiratory insufficiency. This technical guide provides an in-depth overview of the chemical properties of this compound, including its structure, physicochemical characteristics, and spectroscopic data. Furthermore, this document outlines a detailed synthesis protocol for this compound, offering a step-by-step methodology for its preparation. Experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also presented. Finally, the known signaling pathway associated with this compound's mechanism of action is illustrated. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in this compound.

Chemical Properties of this compound

This compound, with the IUPAC name 6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N,N'-diprop-2-enyl-1,3,5-triazine-2,4-diamine, is a synthetic derivative of the piperazine (B1678402) class of compounds.[1] Its core structure consists of a triazine ring substituted with two allylamino groups and a piperazinyl moiety, which in turn is attached to a bis(4-fluorophenyl)methyl group.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N,N'-diprop-2-enyl-1,3,5-triazine-2,4-diamine | [1] |

| Chemical Formula | C₂₆H₂₉F₂N₇ | [1] |

| Molecular Weight | 477.56 g/mol | [1] |

| Melting Point | 181 °C | [2] |

| Solubility | 0.0144 g/L (in water) | [1] |

| pKa | 5.6 | [1] |

This compound is also available as a dimesylate salt, this compound dimesylate, with the chemical formula C₂₈H₃₇F₂N₇O₆S₂ and a molecular weight of 669.8 g/mol .[3]

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A general outline of the manufacturing process is described below.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through the reaction of 2,4-bis(allylamino)-6-chloro-s-triazine with 1-[bis(p-fluorophenyl)methyl]piperazine.

Caption: General synthetic scheme for this compound.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on general synthetic methods for similar triazine derivatives and may require optimization.

Materials:

-

2,4-bis(allylamino)-6-chloro-s-triazine

-

1-[bis(p-fluorophenyl)methyl]piperazine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 2,4-bis(allylamino)-6-chloro-s-triazine (1 equivalent) in anhydrous DMF, add 1-[bis(p-fluorophenyl)methyl]piperazine (1 equivalent) and triethylamine (1.2 equivalents).

-

Heat the reaction mixture at 80-90 °C under a nitrogen atmosphere for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC)

Objective: To provide a quantitative method for the determination of this compound in pharmaceutical formulations.

Instrumentation and Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 4.7) (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 220 nm |

| Column Temperature | Ambient |

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

-

Sample Preparation: For a tablet formulation, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Calculate the concentration of this compound in the sample by comparing the peak area of the sample with that of the standard solution.

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography (GC)

Objective: To provide a sensitive method for the determination of this compound in biological matrices.[4]

Instrumentation and Conditions:

| Parameter | Condition |

| GC System | Agilent 7890B or equivalent with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min. |

| Detector Temperature | 300 °C (NPD) or as per MS settings |

Procedure:

-

Sample Preparation (Plasma): To 1 mL of plasma, add an internal standard and 5 mL of hexane. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate.

-

Chromatographic Analysis: Inject the prepared sample into the GC system and record the chromatogram.

-

Quantification: Create a calibration curve using standards prepared in a similar biological matrix to quantify the amount of this compound in the sample.

Signaling Pathway

This compound acts as a peripheral chemoreceptor agonist, primarily targeting the carotid bodies.[1] The proposed mechanism involves the inhibition of a background potassium channel in the glomus cells of the carotid body. This inhibition leads to cell depolarization, calcium influx, and subsequent neurotransmitter release, which signals the respiratory centers in the brainstem to increase ventilation.

Caption: Proposed signaling pathway of this compound.

References

- 1. Trace determination of this compound in plasma by gas-liquid chromatography using a nitrogen-phosphorus detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound bismesylate: pharmacological review and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Mesylate | C28H37F2N7O6S2 | CID 6918543 - PubChem [pubchem.ncbi.nlm.nih.gov]

Almitrine's Role in Improving Ventilation-Perfusion Matching: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almitrine is a piperazine (B1678402) derivative that has demonstrated efficacy in improving arterial oxygenation in patients with ventilation-perfusion (V/Q) mismatch, particularly in the context of chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). Its primary mechanism of action involves the potentiation of hypoxic pulmonary vasoconstriction (HPV), the physiological process that diverts blood flow from poorly ventilated, hypoxic regions of the lung to better-ventilated areas. This targeted redistribution of pulmonary blood flow leads to a more efficient gas exchange and an increase in arterial oxygen tension (PaO2). This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound's therapeutic effect is primarily attributed to its influence on two key physiological sites: the peripheral chemoreceptors and the pulmonary vasculature.

Action on Peripheral Chemoreceptors

At higher doses, this compound stimulates the carotid and aortic bodies, which are peripheral chemoreceptors that sense changes in blood oxygen and carbon dioxide levels. This stimulation leads to an increase in respiratory drive and ventilation. However, at lower therapeutic doses, the improvement in PaO2 is observed without a significant change in ventilation, pointing towards a more direct intrapulmonary effect.[1] Studies on isolated chemoreceptor cells from the carotid body have shown that this compound can inhibit certain potassium channels, which may contribute to its stimulatory effect. Specifically, this compound has been found to inhibit high-conductance, Ca2+-dependent K+ channels in rat chemoreceptor cells.[2]

Action on Pulmonary Vasculature: Potentiation of Hypoxic Pulmonary Vasoconstriction (HPV)

The principal mechanism by which this compound improves V/Q matching at low, clinically relevant doses is through the enhancement of HPV.[3][4][5] HPV is a localized vasoconstrictive response of the pulmonary arteries to alveolar hypoxia. This mechanism is crucial for matching perfusion to ventilation. This compound appears to sensitize the pulmonary vasculature to hypoxic stimuli, leading to a more robust vasoconstriction in poorly ventilated lung regions. This effect is thought to be a direct action on the pulmonary vessels, as it has been observed in denervated lungs.[3] The dose of this compound is critical; low doses enhance HPV, while higher doses may lead to a generalized vasoconstriction, negating the selective effect and potentially increasing pulmonary artery pressure unnecessarily.[3][5]

Signaling Pathways

The precise molecular signaling pathway by which this compound potentiates HPV is an area of ongoing investigation. However, based on the current understanding of HPV and this compound's effects, a putative pathway can be proposed.

Caption: Proposed signaling pathway for this compound-mediated enhancement of HPV.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the quantitative effects of this compound on gas exchange and hemodynamics from various studies.

Table 1: Effects of this compound on Arterial Blood Gases

| Study Population | This compound Dose | Baseline PaO₂ (mmHg) | Post-Almitrine PaO₂ (mmHg) | Baseline PaCO₂ (mmHg) | Post-Almitrine PaCO₂ (mmHg) | Citation |

| Normal Humans (Hypoxia) | 4 µg/kg/min IV | 42 ± 2 | 47 ± 1 | - | - | [4] |

| Normal Humans (Normoxia) | 4 µg/kg/min IV | 99 ± 3 | 104 ± 2 | - | - | [4] |

| COPD Patients | 100 mg orally | 52 ± 4 | 59 ± 3 | 46 ± 3 | 43 ± 3 | |

| ARDS Patients | 0.5 mg/kg IV over 30 min | 78 ± 15 | 138 ± 52 | - | - | |

| COPD Patients (with Nitric Oxide) | 16 µg/kg/min IV | 161 ± 30 (PaO₂/FiO₂) | 251 ± 45 (PaO₂/FiO₂) | - | - | [6] |

Table 2: Effects of this compound on Pulmonary Hemodynamics

| Study Population | This compound Dose | Baseline Mean Pulmonary Artery Pressure (mmHg) | Post-Almitrine Mean Pulmonary Artery Pressure (mmHg) | Baseline Pulmonary Vascular Resistance Index (dyne·s·cm⁻⁵·m²) | Post-Almitrine Pulmonary Vascular Resistance Index (dyne·s·cm⁻⁵·m²) | Citation |

| Normal Humans (Hypoxia) | 4 µg/kg/min IV | 20 ± 1 | 23 ± 1 | 207 ± 22 | 283 ± 35 | [4] |

| Normal Humans (Normoxia) | 4 µg/kg/min IV | 12 ± 1 | 14 ± 1 | 90 ± 11 | 137 ± 13 | [4] |

| COPD Patients | 100 mg orally | - | - | 364 ± 103 | 438 ± 99 | |

| ARDS Patients | 0.5 mg/kg IV over 30 min | 26 ± 5 | 30 ± 5 | - | - | |

| COPD Patients | 8 µg/kg/min IV | Increased | - | Increased | - | [7] |

Table 3: Effects of this compound on Ventilation-Perfusion Distribution

| Study Population | This compound Dose | Change in Perfusion to Low V/Q units | Change in Perfusion to Normal V/Q units | Change in Shunt Fraction | Citation |

| COPD Patients | 100 mg orally | Diversion of 15% of total blood flow away from low V/Q units | Increase in blood flow to normal V/Q units | - | |

| ARDS Patients | 0.5 mg/kg IV over 30 min | - | Increase from 63 ± 9% to 73 ± 6% of cardiac output | Reduction from 29 ± 11% to 17 ± 11% of cardiac output |

Experimental Protocols

Assessment of V/Q Matching using the Multiple Inert Gas Elimination Technique (MIGET)

MIGET is a sophisticated method used to provide a detailed, quantitative picture of V/Q distribution.

Caption: Experimental workflow for the Multiple Inert Gas Elimination Technique (MIGET).

Protocol Details:

-

Preparation of the inert gas solution: A mixture of six inert gases with a wide range of solubilities (e.g., sulfur hexafluoride, ethane, cyclopropane, enflurane, ether, and acetone) is dissolved in a sterile saline or dextrose solution.

-

Infusion: The solution is infused intravenously at a constant rate until a steady state of gas exchange is achieved.

-

Sampling: Simultaneous samples of arterial blood, mixed venous blood (from a pulmonary artery catheter), and expired gas are collected.

-

Analysis: The concentrations of the inert gases in the blood and gas samples are measured by gas chromatography.

-

Calculation and Modeling: The retention (arterial to mixed venous concentration ratio) and excretion (expired to mixed venous concentration ratio) for each gas are calculated. A mathematical model is then used to determine the distribution of blood flow and ventilation that best accounts for the measured retention and excretion values across a range of 50 discrete V/Q compartments.

Isolated Perfused Lung Model

This ex vivo model allows for the direct assessment of a drug's effect on the pulmonary vasculature, independent of systemic influences.

Protocol Details:

-

Isolation: The lungs are carefully excised from an anesthetized animal (e.g., rat, rabbit) and placed in a temperature-controlled chamber.

-

Cannulation: The pulmonary artery and left atrium are cannulated. The trachea is also cannulated for ventilation.

-

Perfusion: The lungs are perfused at a constant flow rate with a physiological salt solution or blood, often containing an anticoagulant. Perfusion pressure is continuously monitored.

-

Ventilation: The lungs are ventilated with a specific gas mixture (e.g., normoxic or hypoxic gas).

-

Drug Administration: this compound is added to the perfusate at various concentrations.

-

Measurement: Changes in pulmonary artery pressure are recorded as an index of vasoconstriction or vasodilation.

Therapeutic Implications and Considerations

This compound has shown promise in improving oxygenation in patients with V/Q mismatch. However, its use requires careful consideration of the dose-response relationship to maximize the beneficial effects on V/Q matching while minimizing the risk of excessive pulmonary vasoconstriction and increased pulmonary artery pressure. The therapeutic window appears to be narrow, with low doses being most effective.[3][5] Long-term use has been associated with the development of peripheral neuropathy, which has limited its widespread clinical application.

Conclusion

This compound effectively improves ventilation-perfusion matching by selectively enhancing hypoxic pulmonary vasoconstriction in poorly ventilated lung regions. This leads to a redistribution of pulmonary blood flow and improved arterial oxygenation. The quantitative data from numerous studies support this mechanism of action. While the precise signaling pathways are still being fully elucidated, the available evidence provides a strong rationale for its use in specific clinical scenarios of V/Q mismatch. Further research is warranted to develop analogs with a wider therapeutic window and a more favorable side-effect profile.

References

- 1. Multiple inert gas elimination technique - Wikipedia [en.wikipedia.org]

- 2. Effects of this compound bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound enhances in low dose the reactivity of pulmonary vessels to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of hypoxic pulmonary vasoconstriction by low dose this compound bismesylate in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. publications.ersnet.org [publications.ersnet.org]

Early Research on Almitrine as a Respiratory Stimulant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Almitrine as a respiratory stimulant. It focuses on the core mechanisms of action, key experimental findings, and the methodologies employed in early studies. The information is presented to facilitate a comprehensive understanding for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Peripheral Chemoreceptor Agonist

Early research consistently identified this compound as a potent respiratory stimulant that primarily acts as an agonist of the peripheral chemoreceptors located in the carotid bodies.[1][2] These specialized sensory organs are crucial for monitoring the chemical composition of arterial blood, particularly the partial pressure of oxygen (PaO2). By stimulating these chemoreceptors, this compound enhances the afferent signals to the respiratory centers in the brainstem, leading to an increase in ventilation.[2] This action results in an increased arterial oxygen tension (PaO2) and a decrease in arterial carbon dioxide tension (PaCO2).[3][4][5][6]

A key aspect of this compound's action is its ability to improve ventilation-perfusion (V/Q) matching in the lungs.[7][8] Evidence suggests that this compound enhances hypoxic pulmonary vasoconstriction, a physiological mechanism that diverts blood flow from poorly ventilated areas of the lung to regions with better ventilation.[9][10] This redistribution of pulmonary blood flow contributes significantly to the observed improvement in arterial oxygenation, often without a substantial increase in overall ventilation.[2]

Quantitative Data from Early Studies

The following tables summarize the quantitative data from key early clinical and preclinical studies on this compound, providing a clear comparison of its effects across different models and dosages.

Table 1: Dose-Response Effect of Oral this compound on Arterial Blood Gases in COPD Patients

| Dose | Change in PaO2 | Change in PaCO2 | Study Population | Reference |

| 50 mg | ↑ 7 mmHg (0.9 kPa) | - | 16 stable hypoxemic COPD patients | [3] |

| 100 mg | ↑ 11 mmHg (1.5 kPa) | - | 16 stable hypoxemic COPD patients | [3] |

| 150 mg | ↑ 12 mmHg (1.6 kPa) | ↓ 7 mmHg (0.9 kPa) | 16 stable hypoxemic COPD patients | [3] |

| 75 mg/day (long-term) | ↑ from 61 ± 7 mmHg to 70 ± 10 mmHg | ↓ from 41 ± 8 mmHg to 39 ± 6 mmHg | 14 stable hypoxemic COPD patients | [6] |

| 100 mg/day | Significant increase vs. placebo at 4 & 6 months | - | 23 hypoxemic COPD patients | [11] |

Table 2: Effects of Intravenous this compound in Animal Models

| Animal Model | Dose | Key Findings | Reference |

| Anesthetized Dogs | >100 µg/kg i.v. | Increased ventilation | [1] |

| Anesthetized Dogs | Low doses i.v. | Increased PaO2 with no change in ventilation | [2] |

| Anesthetized Dogs | 1 mg/kg i.v. | ↑ PO2 by 22.7%, ↓ PCO2 by 39.6% | [12] |

| Anesthetized Dogs (with lung injury) | 2 µg/kg/min i.v. | Increased pulmonary artery pressure, no improvement in gas exchange | |

| Anesthetized Cats | 0.5 mg/kg + 10 µg/kg/min i.v. | Increased pulmonary artery pressure, variable changes in lobar blood flow | [13] |

| Rats | 5 mg/kg i.p. | 34% reduction in dopamine (B1211576) content in the carotid body after 30 min | [14] |

Table 3: Effect of this compound on Ventilation-Perfusion (V/Q) Mismatch

| Population | Dose | Effect on V/Q Mismatch | Reference |

| 6 COPD Patients | 100 mg orally | Redistribution of 15% of total blood flow from low V/Q to normal V/Q units | [7] |

| 9 ARDS Patients | 0.5 mg/kg i.v. over 30 min | Reduction of blood flow to shunt areas from 29% to 17% of cardiac output | [15] |

Key Experimental Protocols

The following sections detail the methodologies employed in seminal research on this compound, providing a template for understanding and potentially replicating these foundational experiments.

In Vivo Animal Studies (Anesthetized Dog Model)

-

Animal Preparation: Healthy adult dogs were anesthetized, typically with an intravenous anesthetic, and paralyzed to allow for controlled ventilation. This preparation allowed for the precise control of respiratory parameters and the isolation of the drug's effects from central respiratory drive changes.

-

Surgical Procedures: Catheters were inserted into arteries and veins for drug administration, blood sampling, and hemodynamic monitoring. In some studies, the chest was opened to allow for direct measurement of blood flow to specific lung lobes. To study the role of chemoreceptors, the carotid sinus nerves and vagus nerves were sometimes surgically sectioned.

-

Measurements: Key parameters measured included arterial blood gases (PaO2, PaCO2), pulmonary artery pressure, cardiac output, and ventilation (tidal volume and respiratory rate). The multiple inert gas elimination technique (MIGET) was often used to assess the distribution of ventilation-perfusion ratios.

-

Drug Administration: this compound was typically administered intravenously, either as a bolus injection or a continuous infusion, to allow for precise dose control and rapid onset of action.

In Vitro Carotid Body Studies (Patch-Clamp Electrophysiology)

-

Cell Preparation: Glomus cells (type I cells) were acutely dissociated from the carotid bodies of small animals, typically rats or rabbits. The carotid bodies were excised, cleaned of surrounding connective tissue, and enzymatically treated to isolate individual cells.

-

Electrophysiological Recording: The whole-cell patch-clamp technique was employed to record ionic currents from single glomus cells. A glass micropipette filled with an electrolyte solution was sealed onto the cell membrane. This configuration allowed for the control of the cell's membrane potential and the measurement of ion channel activity.

-

Experimental Solutions: The extracellular solution was designed to mimic the composition of arterial blood and could be modified to create hypoxic or hypercapnic conditions. This compound was applied to the cells via the extracellular solution at various concentrations.

-

Data Analysis: The primary endpoints were changes in ion channel currents, particularly potassium (K+) channels, in response to this compound and hypoxic stimuli.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of this compound in carotid body glomus cells and a typical experimental workflow for in vivo animal studies.

Caption: Proposed signaling pathway of this compound in carotid body glomus cells.

References

- 1. This compound bismesylate: pharmacological review and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Pharmacological properties of this compound dimesylate. Effects on the ventilation-perfusion ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose-response and pharmacokinetic study with this compound bismesylate after single oral administrations in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of oral this compound on pattern of breathing and gas exchange in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pattern of breathing and gas exchange following oral this compound bismesylate in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Low-dose this compound bismesylate in the treatment of hypoxemia due to chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improvement in ventilation-perfusion matching by this compound in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improvement in ventilation-perfusion relationships by this compound in patients with chronic obstructive pulmonary disease during mechanical ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of hypoxic pulmonary vasoconstriction by this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Low-dose this compound bismesylate enhances hypoxic pulmonary vasoconstriction in closed-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [this compound in therapy of chronic obstructive respiratory tract diseases with hypoxemia--a clinical multicenter study comparing 2 dosages] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Competitive study of the effects of naloxone and of this compound on fentanyl analgesia in the anesthetized dog: effects on the muzzle opening reflex and blood gases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Action of this compound bismesylate on ventilation-perfusion matching in cats and dogs with part of the lung hypoventilated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory effect of this compound on dopaminergic activity of rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of this compound on ventilation-perfusion distribution in adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Almitrine's Impact on Arterial Blood Gas Levels in Hypoxia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Almitrine is a respiratory stimulant that has demonstrated a significant impact on arterial blood gas levels, particularly in hypoxic conditions. By acting as a peripheral chemoreceptor agonist, primarily on the carotid bodies, this compound enhances the ventilatory response to hypoxia, leading to an improvement in arterial oxygen tension (PaO2) and, in many cases, a reduction in arterial carbon dioxide tension (PaCO2). This technical guide provides an in-depth analysis of the quantitative effects of this compound on arterial blood gases, details the experimental protocols used to elicit these findings, and illustrates the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's primary mechanism of action is the stimulation of peripheral chemoreceptors, specifically the glomus cells within the carotid bodies.[1][2] This stimulation mimics the body's natural response to hypoxia. The proposed signaling pathway involves the inhibition of certain potassium (K+) channels in the glomus cells.[3][4] This inhibition leads to membrane depolarization, calcium influx, and the release of neurotransmitters that activate afferent nerve fibers, ultimately signaling the brainstem to increase ventilation.[5][6]

Quantitative Impact on Arterial Blood Gas Levels

Numerous studies have quantified the effects of this compound on arterial blood gas levels in both human subjects with chronic obstructive pulmonary disease (COPD) and in various animal models under hypoxic conditions. The data consistently show a statistically significant increase in PaO2 following this compound administration. The effect on PaCO2 is more variable, with some studies reporting a significant decrease while others show no change.

Table 1: Effects of this compound on Arterial Blood Gases in Patients with COPD and Hypoxemia

| Study | Dosage | Baseline PaO2 (mmHg) | Change in PaO2 (mmHg) | Baseline PaCO2 (mmHg) | Change in PaCO2 (mmHg) |

| Connaughton et al. (1985)[7] | 50 mg orally twice daily for 14 days | 51 ± 2 | +8 | 49 ± 1 | -4 |

| Górecka et al. (2003)[8][9] | 100 mg orally daily for 12 months | 60.5 ± 3.8 | +3.2 (overall) | Not Reported | Reduction in responders |

| Stradling et al. (1984)[10] | 100 mg orally (single dose) | Not Reported | Significantly raised | Not Reported | Significantly lowered |

| Winkelmann et al. (1998)[11] | 75 mg and 100 mg orally daily for 8 months | 57 ± 7 | Significant increase with 100mg at 4 & 6 months | 41 ± 6 | Significant decrease with 75mg at 4 months |

| Gothe et al. (1985)[12] | 100 mg orally (single dose) | Not Reported | +5.2 | Not Reported | No change |

| Oswald-Mammosser et al. (1995)[13] | 3.0 µg/kg/min IV | Not Reported | Significantly increased | Not Reported | Not Reported |

| Romaldini et al. (1983)[14] | 0.5 mg/kg IV over 30 min | Not Reported | +14.6 | Not Reported | -6.9 |

Table 2: Effects of this compound on Arterial Blood Gases in Animal Models under Hypoxia

| Study | Animal Model | Dosage | Hypoxic Condition | Change in PaO2 | Change in PaCO2 |

| Romand et al. (1995)[15] | Dog | 0.1 mg/kg IV over 30 min | 12% O2 ventilation | No significant change | No significant change |

| Dhillon & Barer (1982)[16] | Rat | 0.5-1 mg/kg IV | 10% O2 | Improved | Improved |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound.

Human Clinical Trials in COPD Patients

-

Study Design: Most studies utilized a randomized, double-blind, placebo-controlled design.[7][9][17]

-

Patient Population: Participants were typically patients with stable COPD and documented hypoxemia (e.g., PaO2 between 56-65 mmHg).[8][9]

-

Intervention: this compound was administered orally at doses ranging from 50 mg to 100 mg daily, either as a continuous or sequential treatment.[7][8][9][11] Intravenous administration has also been studied.[14]

-

Arterial Blood Gas Measurement: Arterial blood samples were drawn from a radial or brachial artery at baseline and at specified intervals throughout the study. The samples were analyzed for PaO2, PaCO2, and pH using standard blood gas analyzers.[18]

-

Data Analysis: Statistical analyses, such as t-tests and analysis of variance (ANOVA), were used to compare the changes in arterial blood gas parameters between the this compound and placebo groups.[10][11]

Animal Studies in Hypoxic Models

-

Animal Models: Anesthetized and mechanically ventilated dogs and rats were commonly used models.[15][16]

-

Induction of Hypoxia: Hypoxia was induced by ventilating the animals with a gas mixture containing a reduced fraction of inspired oxygen (FiO2), typically ranging from 10% to 12% O2.[15][16]

-

This compound Administration: this compound bismesylate was typically administered intravenously as a continuous infusion or a bolus injection.[13][15][16]

-

Hemodynamic and Blood Gas Monitoring: Catheters were placed in the femoral artery for continuous blood pressure monitoring and for drawing arterial blood samples for gas analysis. Pulmonary artery catheters were also used to measure pulmonary vascular pressures.[15]

-

Experimental Procedure: Baseline measurements of arterial blood gases and hemodynamics were taken during normoxia. The animals were then switched to the hypoxic gas mixture, and measurements were repeated. This compound was then administered, and measurements were taken again during the infusion and after a washout period.[15]

Signaling Pathways and Experimental Workflows

This compound's Signaling Pathway in Carotid Body Glomus Cells

The following diagram illustrates the proposed mechanism of action of this compound at the cellular level in the carotid body.

Caption: this compound's signaling cascade in carotid body glomus cells.

Experimental Workflow for Assessing this compound's Effect on Arterial Blood Gases

This diagram outlines a typical experimental workflow for evaluating the impact of this compound in a preclinical model.

Caption: A typical experimental workflow for this compound evaluation.

Logical Relationship of this compound's Dual Mechanism of Action

This compound is understood to improve oxygenation through two primary mechanisms: stimulation of ventilation and enhancement of hypoxic pulmonary vasoconstriction (HPV), which improves ventilation/perfusion (V/Q) matching.

Caption: Dual mechanisms of this compound's effect on oxygenation.

Conclusion

This compound consistently demonstrates the ability to improve arterial oxygenation in hypoxic conditions, primarily through its action on peripheral chemoreceptors. The quantitative data from numerous studies support its efficacy in increasing PaO2. The detailed experimental protocols provide a framework for future research and drug development in this area. The signaling pathways and logical relationship diagrams offer a clear visualization of the underlying mechanisms. This comprehensive guide serves as a valuable resource for researchers, scientists, and drug development professionals working to understand and leverage the therapeutic potential of this compound and similar compounds in the management of hypoxia.

References

- 1. Stimulus interaction between CO2 and this compound in the cat carotid chemoreceptors. | Semantic Scholar [semanticscholar.org]

- 2. [Pharmacological properties of this compound dimesylate. Effects on the ventilation-perfusion ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 5. Synaptic and paracrine mechanisms at carotid body arterial chemoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carotid body chemoreceptors: physiology, pathology, and implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound improves oxygenation when both awake and asleep in patients with hypoxia and carbon dioxide retention caused by chronic bronchitis and emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Effects of this compound bismesylate on arterial blood gases in patients with chronic obstructive pulmonary disease and moderate hypoxaemia: a multicentre, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of oral this compound on pattern of breathing and gas exchange in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [this compound in therapy of chronic obstructive respiratory tract diseases with hypoxemia--a clinical multicenter study comparing 2 dosages] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Effect of this compound and oxygen on arterial blood gases in chronic respiratory insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Low-dose this compound bismesylate enhances hypoxic pulmonary vasoconstriction in closed-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Effect of this compound on arterial gases in patients with chronic respiratory insufficiency. Comparison with doxapram. Preliminary results] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enhancement of hypoxic pulmonary vasoconstriction by this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Respiratory stimulation by this compound during acute or chronic hypoxia/hypercapnia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound increases the steady-state hypoxic ventilatory response in hypoxic chronic air-flow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. austinpublishinggroup.com [austinpublishinggroup.com]

Almitrine's Molecular Targets Beyond Peripheral Chemoreceptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almitrine is a piperazine (B1678402) derivative primarily known as a respiratory stimulant that enhances ventilation by acting as an agonist of peripheral chemoreceptors in the carotid bodies.[1] However, a growing body of evidence reveals that this compound's pharmacological profile extends beyond this primary mechanism, engaging a variety of molecular targets that contribute to its therapeutic effects and potential applications in other clinical areas. This technical guide provides a comprehensive overview of this compound's molecular targets beyond peripheral chemoreceptors, focusing on its interactions with mitochondrial components, ion channels, the pulmonary vasculature, and its role in neuroprotection. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's broader mechanism of action.

Mitochondrial Effects: Modulating Cellular Bioenergetics and Oxidative Stress

This compound has been shown to directly interact with the mitochondrial electron transport chain (ETC), influencing cellular respiration and redox status.[2] This interaction appears to be a key component of its mechanism, extending beyond its effects on chemoreceptors.

Action on the Electron Transport Chain

Studies suggest that this compound acts on the mitochondrial electron transport chain, which may contribute to its ability to enhance recovery from muscle fatigue.[2] In combination with raubasine (B4998273), this compound is reported to affect cerebral mitochondrial function by influencing enzymes such as phosphofructokinase, pyruvate (B1213749) dehydrogenase, and citrate (B86180) synthase, and interfering with peroxidative stress at the level of cytochrome c, cytochrome c oxidase, and succinate (B1194679) dehydrogenase.[1]

Antioxidant Properties

This compound has demonstrated antioxidant effects, although it does not behave as a typical antioxidant. For instance, this compound (at a concentration of 6 µg/ml) was able to completely reverse the reduction in baseline twitch tension in isolated rat diaphragm muscle caused by a free-radical-producing mixture of FeCl₃ and ADP.[2] This suggests a potential role for this compound in mitigating cellular damage from oxidative stress.

Data Presentation: Mitochondrial and Antioxidant Effects

| Parameter | Value | Cell/Tissue Type | Reference |

| Reversal of free-radical induced muscle twitch reduction | Complete reversal at 6 µg/ml | Isolated rat diaphragm | [2] |

Experimental Protocols: Assessing Mitochondrial Function

Protocol 1: Measurement of Mitochondrial Respiration using High-Resolution Respirometry

This protocol is adapted from methods used to assess mitochondrial function in isolated mitochondria and can be used to evaluate the direct effects of this compound on the electron transport chain complexes.[3][4]

-

Objective: To determine the effect of this compound on the oxygen consumption rate (OCR) of isolated mitochondria with substrates for different ETC complexes.

-

Materials:

-

Isolated mitochondria (e.g., from rat liver or brain)

-

Respiration buffer (e.g., MiR05)

-

Substrates for Complex I (e.g., pyruvate, malate, glutamate)

-

Substrates for Complex II (e.g., succinate)

-

ADP

-

This compound stock solution

-

Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

-

Procedure:

-

Calibrate the respirometer according to the manufacturer's instructions.

-

Add isolated mitochondria to the chambers containing respiration buffer.

-

Sequentially add substrates for Complex I to measure basal respiration.

-

Add ADP to stimulate ATP synthesis and measure State 3 respiration.

-

Titrate this compound at various concentrations to determine its effect on Complex I-driven respiration.

-

In separate experiments, after inhibiting Complex I with rotenone, add succinate to measure Complex II-driven respiration.

-

Titrate this compound to determine its effect on Complex II-driven respiration.

-

Use Antimycin A to confirm the inhibition of the respiratory chain and determine residual oxygen consumption.

-

Analyze the data to determine changes in OCR in the presence of this compound.

-

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol is a general method to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health, in response to a test compound like this compound.

-

Objective: To determine if this compound alters the mitochondrial membrane potential.

-

Materials:

-